2,5-Dichloroquinazolin-4-ol

Thermal Stability Storage Conditions Quinazolinone Isomers

Researchers requiring the precise 2,5-dichloro isomer for reproducible SAR studies often face supply inconsistency. 2,5-Dichloroquinazolin-4-ol (CAS 1107694-73-4) eliminates this risk with a confirmed substitution pattern critical for kinase inhibitor synthesis and agrochemical discovery. Key supply & research advantages: • 98% purity reduces pre-reaction purification, improving yield consistency in Pd-catalyzed couplings. • 4-Hydroxy/4-oxo tautomeric equilibrium enables divergent O- and N-alkylation from a single scaffold. • Documented insecticidal activity (neural transmission inhibition) supports agrochemical lead development. For procurement managers: reliable bulk availability with full analytical documentation ensures seamless project continuity.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
CAS No. 1107694-73-4
Cat. No. B1417563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloroquinazolin-4-ol
CAS1107694-73-4
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13)
InChIKeyNMCPFNYWLIXCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloroquinazolin-4-ol: Overview and Key Properties


2,5-Dichloroquinazolin-4-ol (CAS 1107694-73-4), also cataloged as 2,5-dichloroquinazolin-4(3H)-one, is a heterocyclic building block belonging to the quinazolinone family . With a molecular formula of C₈H₄Cl₂N₂O, a molecular weight of 215.04 g/mol, and a typical purity specification of 95–98%, this compound features chlorine substituents at the 2- and 5-positions of the quinazolinone core . This specific substitution pattern distinguishes it from isomeric dichloroquinazolinones and has been associated with applications as a synthetic intermediate in pharmaceutical lead development and in agrochemical formulations .

1
Heterocyclic building block for pharmaceutical lead development and agrochemical research
2
Distinct 2,5-substitution pattern enables regioselective functionalization and tautomer-controlled derivatization
3
Supports synthetic intermediate workflows where specific chlorine placement is critical

Why 2,5-Dichloroquinazolin-4-ol Is Irreplaceable


Dichloroquinazolinone isomers—including 2,5-, 2,6-, 2,7-, and 2,8-dichloro variants—share the same molecular formula (C₈H₄Cl₂N₂O) and molecular weight but exhibit divergent reactivity profiles due to the electronic and steric effects of chlorine placement . In nucleophilic aromatic substitution reactions, the chlorine at the 4-position (as the hydroxyl/oxo tautomer) is activated differently depending on the adjacent substituents, directly influencing regioselective functionalization outcomes [1]. Procurement personnel who substitute one isomer for another risk altering the downstream synthetic sequence, potentially compromising yield, purity, and biological activity of the final derived compounds.

Isomer Mismatch
2,6-, 2,7-, or 2,8-dichloro isomers share molecular formula but exhibit divergent SNAr reactivity and may alter downstream synthetic outcomes.
Functional Absence
2,4-Dichloroquinazoline lacks the hydroxyl/oxo tautomeric handle, limiting derivatization routes compared to this compound.
Thermal Profile
Thermal lability differs among isomers; the 2,6-isomer shows relative stability under conditions where this compound may decompose.

2,5-Dichloroquinazolin-4-ol: Differentiating Evidence


Thermal Stability vs. 2,6-Dichloro Isomer

The 2,5-dichloro substitution pattern imparts distinct thermal stability compared to the 2,6-dichloro isomer. While 2,5-dichloroquinazolin-4-ol decomposes readily upon heating (melting point approximately 210–212 °C with decomposition), the 2,6-dichloro isomer requires more vigorous conditions for decomposition, indicating differential thermal lability . This difference is critical for reaction planning where elevated temperatures are required, as the 2,5-isomer may undergo premature degradation.

Thermal Stability vs. 2,6-Isomer
Data to verify
~210–212 °Cmelting point with decomposition
Thermal lability context may require review
2,6-isomer shows no decomposition under comparable vendor-reported conditions
Open capillary determination; vendor stability data
Thermal Stability Storage Conditions Quinazolinone Isomers

Broad-Spectrum Insecticide Activity

Vendor technical literature reports that 2,5-dichloroquinazolin-4-ol functions as a broad-spectrum insecticide effective against pests on vegetables, fruits, and rice, with a proposed mechanism of inhibiting pest neural transmission . Unsubstituted quinazolin-4-one lacks this insecticidal activity profile, and other dichloroquinazolinones (e.g., 2,6-dichloro isomer) are not reported for agricultural use, suggesting that the 2,5-dichloro substitution pattern is specifically enabling for this application.

Broad-Spectrum Insecticide Activity
Class-level inference
Reportedbroad-spectrum insecticidal context
Supports agrochemical screening context
Other isomers lack documented agricultural utility; no LC50 data available
Vendor technical literature; proposed neural transmission inhibition
Insecticidal Activity Agrochemical Broad-Spectrum

Cytotoxicity vs. Thalidomide

In vitro cytotoxicity screening data, as compiled by a research chemical supplier, indicate that 2,5-dichloroquinazolin-4-ol exhibits stronger antiproliferative effects than thalidomide—a known immunomodulatory agent—against HepG-2 hepatocellular carcinoma cells (IC50 11.26 µg/mL vs. 16.87 µg/mL) and L929 fibroblast cells (IC50 14.58 µg/mL vs. 24.11 µg/mL) . The original peer-reviewed source for these data could not be independently verified; thus, these values should be treated as preliminary screening results requiring confirmation.

Cytotoxicity vs. Thalidomide
Data to verify
IC50 11.26 µg/mLHepG-2 cells (reported)
Supports cell-model endpoint review
Source unverified; preliminary screening results require confirmation
MTT assay; HepG-2 and L929 cells; conditions not fully specified
Cytotoxicity Anticancer HepG-2 L929

Tautomeric Reactivity vs. 2,4-Dichloroquinazoline

The 2,5-dichloro-4-hydroxy substitution pattern in 2,5-dichloroquinazolin-4-ol exists in equilibrium with the 4-oxo tautomer (2,5-dichloroquinazolin-4(3H)-one), creating a hydrogen-bonding donor/acceptor system distinct from 2,4-dichloroquinazoline, which lacks the hydroxyl/oxo functionality [1]. This tautomeric equilibrium can be exploited for selective O-alkylation versus N-alkylation, a synthetic handle not available in the 2,4-dichloro series where only nucleophilic aromatic substitution at chlorine positions is possible [2].

Tautomeric Reactivity vs. 2,4-Dichloro
Class-level inference
Tautomer-EnabledO-/N-alkylation selectivity
Synthetic versatility context differs
2,4-Dichloroquinazoline offers only chlorine displacement pathways
pH- and solvent-dependent tautomeric ratio; documented in literature
Regioselective Synthesis Tautomerism SNAr Reactivity

Purity Benchmarking Across Suppliers

Commercial availability of 2,5-dichloroquinazolin-4-ol spans multiple vendors with varying purity specifications. AK Scientific offers a minimum purity of 95% , while Bide Pharmatech and MolCore supply material at 98% purity [1]. In contrast, the 2,6-dichloro isomer is commonly available at 97% minimum purity , indicating that the 2,5-isomer can be sourced at a higher certified purity level (98%) from select suppliers, which may reduce the need for additional purification in downstream applications.

Purity Benchmarking Across Suppliers
Head-to-head
95–98%minimum purity range
May reduce purification burden in sensitive workflows
2,6-isomer typically available at 97%; 2,5-isomer up to 98% from select suppliers
Vendor CoA specifications; HPLC determination
Purity Quality Control Supplier Comparison

2,5-Dichloroquinazolin-4-ol: Application Scenarios


Anticancer Lead Scaffold

The preliminary cytotoxicity data showing superior potency of 2,5-dichloroquinazolin-4-ol over thalidomide against HepG-2 and L929 cell lines, if confirmed, position this compound as a potential starting point for the design of novel immunomodulatory anticancer agents . Its tautomeric 4-hydroxy/4-oxo functionality provides an additional derivatization handle not present in simple dichloroquinazolines, enabling the exploration of both O-linked and N-linked analogs from a single precursor scaffold.

Crop Protection Agent

Reported broad-spectrum insecticidal activity against pests affecting vegetables, fruits, and rice makes 2,5-dichloroquinazolin-4-ol a candidate for agrochemical product development . The proposed neural transmission inhibition mechanism differentiates it from other insecticide classes, and the 2,5-substitution pattern appears critical for this activity, as other quinazolinone isomers lack documented agricultural utility.

Tautomer-Controlled Derivatization

The equilibrium between the 4-hydroxy and 4-oxo tautomers enables chemoselective functionalization strategies that are unavailable with 2,4-dichloroquinazoline or other dichloroquinazolinone isomers [1]. Researchers requiring divergent synthesis routes—for example, O-alkylation under basic conditions versus nucleophilic aromatic substitution at the chlorine positions—can strategically exploit this property to access diverse compound libraries from a single building block.

High-Purity Intermediate for Sensitive Reactions

With commercial availability at 98% purity from select suppliers, 2,5-dichloroquinazolin-4-ol can be procured at a higher certified purity than the 2,6-dichloro isomer (typically 97%) [2]. For reactions sensitive to impurities—such as palladium-catalyzed cross-couplings or kinase inhibitor syntheses requiring precise stoichiometry—this margin can reduce the need for pre-reaction purification, saving time and improving overall yield consistency.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold
Tautomeric O-/N-derivatization handle
Cell-model endpoint review
Crop Protection Research
2,5-Substitution pattern specificity
Agrochemical screening context
Divergent Synthesis Routes
Tautomer-controlled chemoselectivity
Regioselective functionalization review
Sensitive Reaction Intermediates
Higher certified purity ceiling (98%)
Purification burden reduction context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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